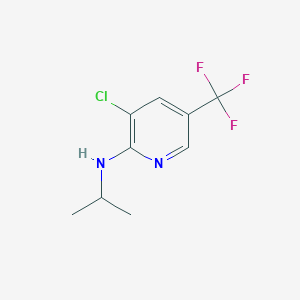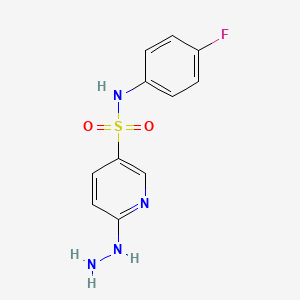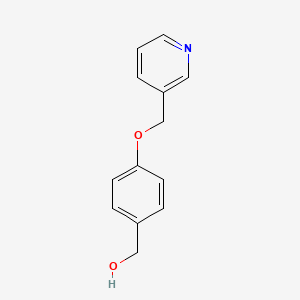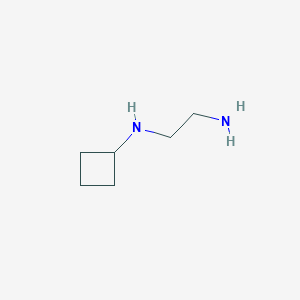
N-(2-aminoethyl)cyclobutanamine
描述
N-(2-aminoethyl)cyclobutanamine: is an organic compound that belongs to the class of amines It features a cyclobutane ring attached to an aminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)cyclobutanamine can be achieved through several methods. One common approach involves the reduction of nitriles or imines. For example, the reduction of a nitrile group in the presence of an amide and aryl halide functionalities can be performed using chemoselective reduction techniques . Another method involves the hydrogenation or lithium aluminum hydride reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
N-(2-aminoethyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen gas (for hydrogenation), lithium aluminum hydride (for reduction), and various oxidizing agents (for oxidation). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides or other oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
N-(2-aminoethyl)cyclobutanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving amine-containing molecules.
Medicine: this compound has potential applications in drug development and pharmaceutical research. Its structure may be modified to create new therapeutic agents.
Industry: In industrial settings, the compound can be used as an intermediate in the production of various chemicals and materials.
作用机制
The mechanism of action of N-(2-aminoethyl)cyclobutanamine involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed mechanism of action is often studied through biochemical assays and molecular modeling techniques .
相似化合物的比较
N-(2-aminoethyl)cyclobutanamine can be compared with other similar compounds, such as:
N-(2-aminoethyl)ethane-1,2-diamine: This compound has a similar aminoethyl group but differs in the structure of the attached ring.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound features an aminoethyl group attached to a silane moiety, making it useful in different applications.
2-aminoethyl methacrylamide hydrochloride: This compound has an aminoethyl group attached to a methacrylamide moiety, which is used in polymer chemistry
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds.
属性
IUPAC Name |
N'-cyclobutylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-4-5-8-6-2-1-3-6/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYKRGHTOZSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



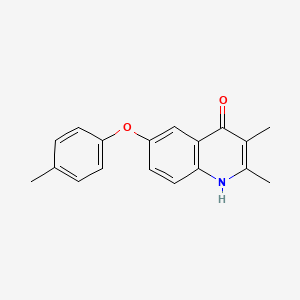
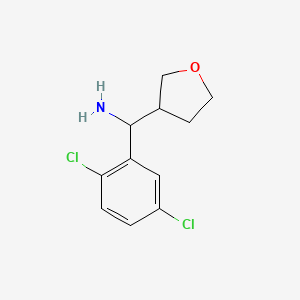
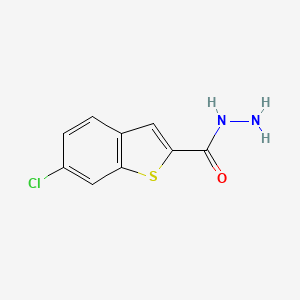
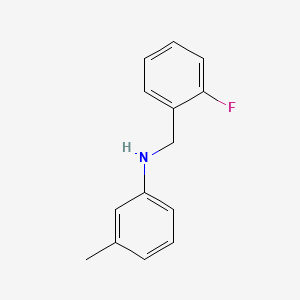
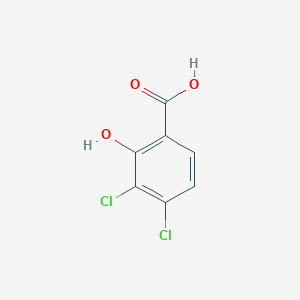
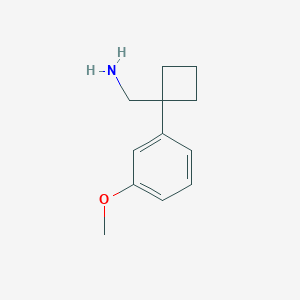
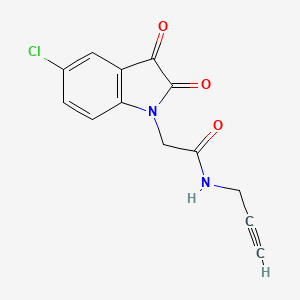
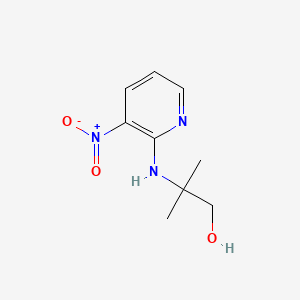
![1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone](/img/structure/B1453668.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}aniline](/img/structure/B1453669.png)
